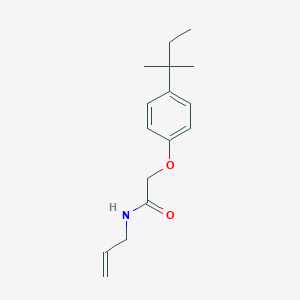![molecular formula C15H15NO3 B268647 N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B268647.png)
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide, also known as 2-APB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of inositol trisphosphate (IP3) receptors, which are important for intracellular calcium signaling.
Mecanismo De Acción
The mechanism of action of N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide involves inhibition of inositol trisphosphate (IP3) receptors, which are important for intracellular calcium signaling. IP3 receptors are located on the endoplasmic reticulum membrane and are responsible for releasing calcium into the cytoplasm in response to IP3 binding. This compound binds to the IP3 receptor and inhibits its function, leading to a decrease in intracellular calcium levels and downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. In neurons, this compound can affect synaptic plasticity and neuronal excitability by modulating calcium signaling. In cancer cells, this compound can induce apoptosis and inhibit tumor growth by activating caspases and disrupting mitochondrial function. In immune cells, this compound can regulate cytokine production and immune cell function by modulating calcium signaling and downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide has several advantages for lab experiments, including its potent inhibition of IP3 receptors, which allows for precise modulation of intracellular calcium signaling. However, the compound has limitations, including its potential for off-target effects and toxicity at high concentrations. Additionally, the compound may have limited solubility in certain solvents, which can affect its efficacy and reproducibility in experiments.
Direcciones Futuras
There are several future directions for research on N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide, including its potential applications in drug discovery and disease treatment. The compound has shown promise as a therapeutic agent in cancer research and may have potential for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further research is needed to understand the precise mechanisms of action of this compound and its potential for off-target effects and toxicity. Finally, the development of more potent and selective IP3 receptor inhibitors may lead to new therapeutic strategies for a variety of diseases.
Métodos De Síntesis
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide can be synthesized using various methods, including the reaction of 2-aminophenol with 2-methyl-2-propen-1-ol in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting intermediate can then be converted to the final product by reacting with furan-2-carboxylic acid chloride. The purity and yield of the product can be improved by using different purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to modulate calcium signaling in neurons, which can affect synaptic plasticity and neuronal excitability. In cancer research, this compound has been investigated as a potential therapeutic agent due to its ability to induce apoptosis and inhibit tumor growth. In immunology, this compound has been studied for its role in regulating immune cell function and cytokine production.
Propiedades
Fórmula molecular |
C15H15NO3 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
N-[2-(2-methylprop-2-enoxy)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15NO3/c1-11(2)10-19-13-7-4-3-6-12(13)16-15(17)14-8-5-9-18-14/h3-9H,1,10H2,2H3,(H,16,17) |
Clave InChI |
KQXSDEHJLCHISP-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CO2 |
SMILES canónico |
CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)


![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)
![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)


![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)
![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)
![N-[4-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268577.png)
![N-[2-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268579.png)
![N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268580.png)
![N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268585.png)
